molecular formula C15H9F3N2O B13514294 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile

3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13514294
M. Wt: 290.24 g/mol
InChI Key: IDGOYGYLEOQJFT-UHFFFAOYSA-N
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Description

3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile is a synthetic organic compound that features a pyridine ring, a trifluoromethyl-substituted phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved via electrophilic or nucleophilic trifluoromethylation reactions.

    Formation of the Nitrile Group: This step might involve the use of cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the phenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could serve as a lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymers: Incorporation into polymer structures to enhance properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action for 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-2-(pyridin-3-yl)-3-phenylpropanenitrile: Lacks the trifluoromethyl group, which might affect its chemical reactivity and biological activity.

    3-Oxo-2-(pyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.

Uniqueness

The presence of the trifluoromethyl group in 3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile can significantly influence its chemical and biological properties, making it unique compared to similar compounds. This group can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

3-oxo-2-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-1-3-10(7-12)14(21)13(8-19)11-4-2-6-20-9-11/h1-7,9,13H

InChI Key

IDGOYGYLEOQJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(C#N)C2=CN=CC=C2

Origin of Product

United States

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